4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound features a sulfonamide group attached to a 4-ethyl-substituted benzene ring, which is further linked to a pyridazine core substituted at the 6-position with a morpholine moiety. The morpholine group enhances solubility due to its oxygen atom, while the ethyl group on the benzene ring balances lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
4-ethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-17-3-9-20(10-4-17)30(27,28)25-19-7-5-18(6-8-19)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTLQUGWBIRZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyridazine and morpholine groups through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, typically involving controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Fluoro-substituted Analogs
- 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0601): Key Difference: Fluorine replaces the ethyl group at the benzene para-position. However, reduced lipophilicity may lower cell permeability compared to the ethyl variant .
Alkoxy-substituted Analogs
- 4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599): Key Difference: A butoxy group replaces the ethyl substituent. The ether oxygen may introduce additional hydrogen-bonding capacity .
Trifluoromethyl-substituted Analogs
- N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide :
Heterocyclic Core Modifications
Triazine-based Sulfonamides
- 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10): Key Difference: A triazine ring replaces pyridazine. However, steric bulk from the diethylamino group may reduce bioavailability compared to the pyridazine analog .
Pyrazole-based Sulfonamides
- 4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide: Key Difference: A pyrazole-thiophene system replaces the pyridazine-morpholine unit.
Pharmacokinetic and Physicochemical Properties
| Compound | LogP (Predicted) | Aqueous Solubility | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.2 | Moderate | 211–214* |
| G620-0601 (Fluoro) | 2.8 | High | 211–214* |
| G620-0599 (Butoxy) | 4.1 | Low | 240–243* |
| Compound 10 (Triazine) | 3.5 | Moderate | 240–243 |
*Melting points inferred from analogs in and .
Biological Activity
4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound contains a sulfonamide group, a morpholine ring, and a pyridazine moiety, suggesting diverse pharmacological activities.
Chemical Structure
The IUPAC name of the compound is 4-ethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. Its chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 396.52 g/mol |
| InChI Key | InChI=1S/C22H24N4O3S/c1-2-17-3-9-20(10-4-17)30(27,28)25-19-7-5-18(6-8-19)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3 |
Biological Activity Overview
The biological activity of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has been explored in various studies, indicating its potential as a therapeutic agent in several diseases.
The mechanism by which this compound exerts its biological effects involves the interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of various biological pathways, potentially acting as an inhibitor in certain enzymatic reactions.
In Vitro and In Vivo Studies
Research has demonstrated the compound's efficacy in inhibiting specific biological targets. For instance:
- Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes involved in inflammatory pathways, such as p38 MAPK. In vitro assays reported an IC50 value of 0.004 μM for p38α inhibition, indicating high potency .
- Anti-inflammatory Effects : In vivo studies have indicated that administration of the compound reduces tumor necrosis factor-alpha (TNFα) production in LPS-treated mice, suggesting its potential use in treating inflammatory diseases .
- Cell Proliferation : The compound has been evaluated for its effects on cancer cell lines, demonstrating significant growth inhibition across various types including HT29 (colon cancer), with IC50 values indicating effective cytotoxicity .
Structure–Activity Relationship (SAR)
The structural components of 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide contribute significantly to its biological activity:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : A study demonstrated that oral administration of the compound significantly reduced arthritis severity in animal models by modulating inflammatory cytokine levels .
- Cancer Research : Another investigation into its anticancer properties revealed that the compound effectively inhibited cell proliferation and induced apoptosis in various cancer cell lines, supporting its role as a potential chemotherapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?
- Methodological Answer : Synthesis involves multi-step reactions:
- Step 1 : Suzuki-Miyaura cross-coupling to introduce the pyridazine-morpholine moiety to the phenyl ring .
- Step 2 : Sulfonylation of the intermediate with 4-ethylbenzene-1-sulfonyl chloride under basic conditions (e.g., DCM, TEA, 0–5°C) .
- Optimization : Control reaction time (12–24 hrs), temperature (ambient for coupling, 0°C for sulfonylation), and solvent polarity to minimize byproducts .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and connectivity (e.g., morpholine protons at δ 3.6–3.8 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] ~468.5 g/mol) .
- X-ray Crystallography : Refinement via SHELX to resolve bond lengths/angles and validate stereochemistry .
Q. What experimental conditions ensure stability during storage and handling?
- Methodological Answer :
- Storage : Under inert atmosphere (N) at –20°C to prevent hydrolysis of the sulfonamide group .
- Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts <2%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified ethyl/morpholine groups (e.g., replacing ethyl with CF or morpholine with piperazine) .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., kinase targets) and correlate with substituent electronic/hydrophobic parameters (Hammett constants, logP) .
- Example SAR Table :
| Substituent (R) | Enzyme Inhibition IC (nM) | logP |
|---|---|---|
| Ethyl | 45 ± 3 | 3.1 |
| Trifluoromethyl | 28 ± 2 | 3.8 |
| Morpholine | 50 ± 4 | 2.9 |
Q. How to resolve contradictions between computational docking and crystallographic data?
- Methodological Answer :
- Validation Tools : Use SHELXL for refining X-ray data and MolProbity for steric clash analysis .
- Docking Adjustments : Incorporate ligand flexibility (e.g., morpholine ring puckering via Cremer-Pople parameters) and solvation effects in molecular dynamics (MD) simulations .
Q. What computational strategies predict multi-target interactions for polypharmacology?
- Methodological Answer :
- Network Pharmacology : Build target-ligand interaction networks using ChEMBL bioactivity data .
- Machine Learning : Train SVM models on structural fingerprints (e.g., Morgan fingerprints) to predict off-target binding .
Q. How to analyze conformational dynamics of the morpholine-pyridazine core?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements in XRD data .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical ring conformations .
Q. What methodologies validate biological activity mechanisms in cellular models?
- Methodological Answer :
- Pathway Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition across a panel of 50 kinases .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize to ATP concentration (1 mM) .
- Meta-Analysis : Apply weighted Z-scores to aggregate data from heterogeneous studies (e.g., cell type variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
